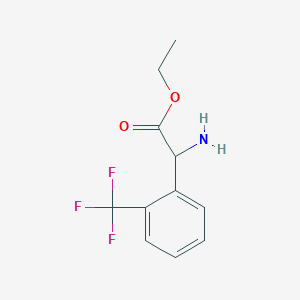
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl 2-bromo-2-(2-(trifluoromethyl)phenyl)acetate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the completion of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of reagents and solvents is also crucial to ensure the scalability and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols, aldehydes, or ketones.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate: Similar structure but with the trifluoromethyl group in a different position.
Ethyl trifluoroacetate: Contains the trifluoromethyl group but lacks the amino and phenyl groups.
Uniqueness
Ethyl 2-amino-2-(2-(trifluoromethyl)phenyl)acetate is unique due to the combination of its trifluoromethyl, amino, and ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
ethyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-5-3-4-6-8(7)11(12,13)14/h3-6,9H,2,15H2,1H3 |
Clé InChI |
JYGLQSDPYOSSFT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)


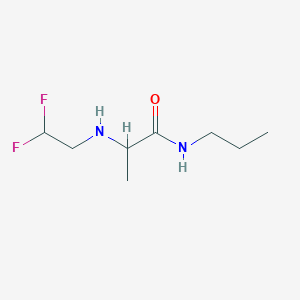
![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
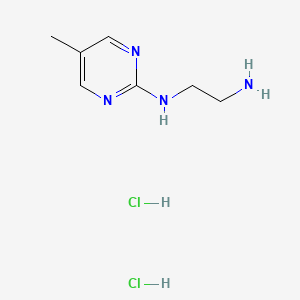
![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)
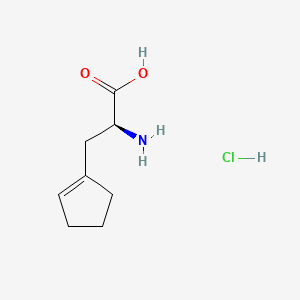
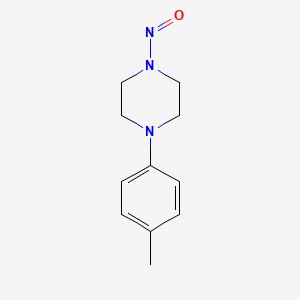
![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
